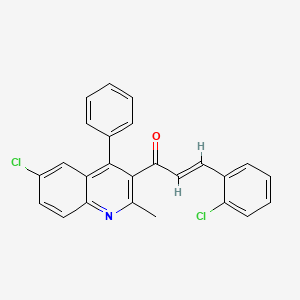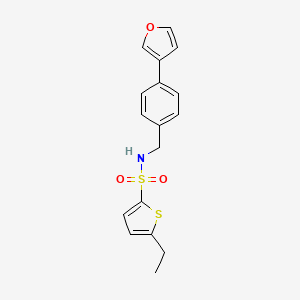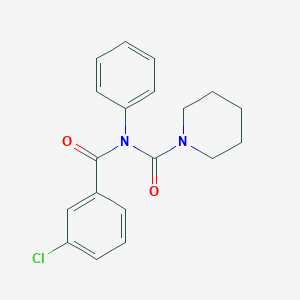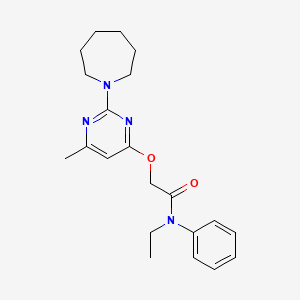![molecular formula C22H17BrClNO2S B2908772 3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole CAS No. 850933-18-5](/img/structure/B2908772.png)
3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
One study by Apostol et al describes the design and synthesis of related compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. The characterization involved elemental analysis, spectroscopic techniques (NMR, UV/VIS, FTIR), and reversed-phase HPLC.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole derivatives, including the presence of substituents like bromophenyl and chlorophenyl groups, can be crucial for their interaction with viral components, potentially inhibiting viral replication.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of indole derivatives are well-documented. These compounds can interfere with the body’s inflammatory pathways, reducing inflammation and providing pain relief . The specific substitution pattern on the indole scaffold, such as the methylsulfonyl and methyl groups in the compound , may enhance these activities.
Anticancer Properties
Indole derivatives are known to possess anticancer properties . They can act on various pathways involved in cancer cell proliferation and survival . The bromophenyl and chlorophenyl groups may contribute to the compound’s ability to bind to cancer cell receptors or enzymes, disrupting cancer cell growth.
Antimicrobial Effects
Indole derivatives can also serve as potent antimicrobial agents . They may work by disrupting microbial cell walls or interfering with essential microbial enzymes . The unique combination of substituents in “3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole” could provide a new avenue for the development of antimicrobial drugs.
Neuroprotective Potential
Research has indicated that indole derivatives may have neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases . The structural complexity of indole derivatives, including the compound , allows for interaction with neurological pathways, offering protection to nerve cells.
Antidiabetic Activity
Indole derivatives have been explored for their potential in treating diabetes. They may influence insulin secretion or insulin sensitivity, helping to regulate blood glucose levels . The specific molecular interactions afforded by the substituents on the indole ring could be key to the antidiabetic effects of these compounds.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO2S/c23-18-11-9-16(10-12-18)15-28(26,27)22-14-25(21-8-4-2-6-19(21)22)13-17-5-1-3-7-20(17)24/h1-12,14H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMLQXTHGKEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide](/img/structure/B2908690.png)

![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2908694.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908699.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2908702.png)
![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2908703.png)



